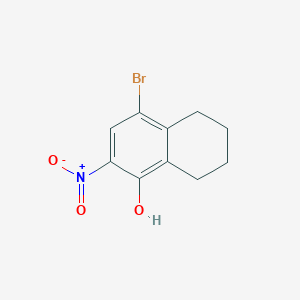

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol

Description

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol is a brominated and nitrated tetrahydronaphthol derivative. Its core structure consists of a partially hydrogenated naphthalene ring system (tetralin backbone) with hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) substituents. The compound’s molecular formula is C₁₀H₁₀BrNO₃, with a molecular weight of 272.10 g/mol (estimated based on analogous structures) . The bromine and nitro groups at positions 4 and 2, respectively, influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C10H10BrNO3 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H10BrNO3/c11-8-5-9(12(14)15)10(13)7-4-2-1-3-6(7)8/h5,13H,1-4H2 |

InChI Key |

BOAGMKIGDPXAMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C(=CC(=C2C1)Br)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination and nitration of tetrahydronaphthalene derivatives. One common method includes:

Bromination: Tetrahydronaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-one.

Reduction: Formation of 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional Group Effects

Biological Activity

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound notable for its unique structural features, which include a bromine atom, a nitro group, and a hydroxyl group attached to a tetrahydronaphthalene framework. This compound is part of the naphthalene derivatives class and has garnered attention for its potential applications in various chemical and biological contexts. The presence of multiple functional groups allows for diverse reactivity and interaction with biological systems, making it a subject of active research.

The molecular formula of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol is , with a molar mass of approximately 271.11 g/mol. Its structure allows it to undergo various chemical reactions, including oxidation and reduction processes that can yield different derivatives with potentially varied biological activities.

Biological Activity

Research indicates that 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibits significant biological activity. Compounds with similar structures have been investigated for their potential as:

- Antimicrobial agents : Studies have shown that compounds with nitro and bromine functionalities can exhibit antibacterial properties. For instance, nitroaromatic compounds are known to interact with bacterial enzymes, leading to cell death.

- Anticancer properties : The compound's ability to interact with cellular components may influence cancer cell proliferation. Research has focused on its mechanism of action involving the induction of apoptosis in cancer cell lines.

The biological mechanisms by which 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exerts its effects involve interactions with various biomolecules. The nitro group can undergo reduction within biological systems to form reactive intermediates that interact with cellular components such as DNA and proteins. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antimicrobial Activity : A study demonstrated that derivatives of naphthalene exhibited potent antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like bromine enhanced this activity significantly .

- Anticancer Activity : Research indicated that certain naphthalene derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Pharmacological Evaluation : A comparative analysis showed that compounds similar to 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol had IC50 values indicating their effectiveness as potential therapeutic agents against specific diseases .

Comparative Analysis

The following table summarizes the properties and biological activities of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol | Bromine and nitro groups | Antimicrobial and anticancer properties |

| 5-Bromo-naphthol | Bromine and hydroxyl groups | Antibacterial activity |

| 4-Nitro-tetrahydronaphthalene | Nitro group present | Cytotoxic effects in cancer cells |

| 5-Amino-tetrahydronaphthalene | Amino group instead of nitro | Varying reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.